3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone
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Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, is C7H12O3 . The structure includes a 1,3-dioxolane ring, which is a common feature in these types of compounds .Chemical Reactions Analysis
Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, include a molecular weight of 144.17 g/mol, a topological polar surface area of 35.5 Ų, and a complexity of 107 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Nucleosides : 3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone derivatives are used in the synthesis of nucleosides, such as [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, potential inhibitors of HIV (Branålt et al., 1996).
Chemical Synthesis and Characterization
- Improving Synthesis Techniques : This compound is utilized in improving synthesis techniques, particularly in the protection of exocyclic amino groups of nucleosides, enhancing stability and minimizing depurination during synthesis (Mishra & Misra, 1986).
Photochemistry and Materials Science
- Photochemical Synthesis : this compound has been used in photochemical synthesis, such as in the formation of 2-methoxyxanthone, showcasing its utility in complex chemical transformations (Diaz-Mondejar & Miranda, 1982).
- Polymer Synthesis and Degradation : This compound is also involved in the synthesis and characterization of polymers, like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], contributing to understanding polymer degradation processes (Coskun et al., 1998).
Environmental and Health Implications
- Environmental Impact Studies : Although not directly on this compound, studies on similar compounds, like benzophenone-3, inform about the environmental and health implications of phenolic compounds, crucial for evaluating the broader impact of related chemicals (Ghazipura et al., 2017).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for the compound you’re interested in is not available, it’s important to handle all chemicals with care and to follow safety protocols. For example, a similar compound, 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Research into 1,3-dioxolanes is ongoing, with recent work aimed at the preparation of new chiral and racemic 1,3-dioxolane derivatives with possible biological activities . Additionally, the oxidation of 1,3-dioxolane is being studied under engine-relevant conditions to examine its capability to be used as a biofuel .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-7-3-5-13(11-15)16(18)12-4-2-6-14(10-12)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZUVRSGCVWQCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645047 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-89-7 |
Source
|
Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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